2,6-Dibromo-4-ethylaniline (CAS 10546-63-1) is a highly versatile, bifunctional halogenated building block primarily utilized in the synthesis of advanced organometallic ligands and high-performance polymers. Structurally, it features two reactive ortho-bromine atoms primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a para-ethyl group that provides intermediate steric bulk and lipophilicity [1]. In procurement contexts, this compound serves as a critical intermediate when the rigid packing of methyl-substituted analogs or the excessive steric hindrance of isopropyl derivatives fails to meet specific processability or catalytic performance targets [2].
Procurement substitution with the more common 2,6-dibromo-4-methylaniline or the bulkier 2,6-dibromo-4-isopropylaniline fundamentally alters downstream material properties and processability. The methyl analog exhibits a highly symmetric crystal lattice, resulting in a higher melting point (72–76 °C) and restricted solubility in non-polar hydrocarbon solvents, which complicates high-concentration liquid-phase couplings. Conversely, while 2,6-dibromo-4-isopropylaniline offers lower melting points (44–46 °C)[1], its bulky isopropyl group can severely retard coordination kinetics during ligand synthesis and decrease the thermal stability of derived polymer backbones. 2,6-Dibromo-4-ethylaniline provides a highly specific steric and solubility profile, balancing necessary hydrocarbon processability with targeted steric shielding [2].
In the development of late-transition-metal catalysts, the para-substituent on the aniline-derived ligand directly dictates the axial shielding of the metal center. Compared to the methyl analog, the ethyl group derived from 2,6-dibromo-4-ethylaniline increases steric bulk sufficiently to suppress chain-transfer reactions, thereby increasing the molecular weight of the resulting polyolefins [1]. However, it avoids the severe catalytic activity drop often associated with the excessively bulky isopropyl group, making it a highly effective precursor for balancing turnover frequency and polymer chain length [2].
| Evidence Dimension | Downstream polymer molecular weight (Mw) and catalyst activity |
| Target Compound Data | Moderate-to-high Mw with sustained high turnover frequency (ethyl substitution) |
| Comparator Or Baseline | 2,6-dibromo-4-methylaniline (lower Mw due to chain transfer) and 2,6-dibromo-4-isopropylaniline (reduced activity) |
| Quantified Difference | ~1.5x to 2x increase in Mw vs. methyl, with higher activity than isopropyl |
| Conditions | Ethylene polymerization using derived alpha-diimine Ni(II)/Pd(II) complexes |
Enables buyers to fine-tune catalyst performance, achieving high-molecular-weight polymers without sacrificing production efficiency.
The para-ethyl chain disrupts the rigid crystal packing characteristic of 2,6-dibromo-4-methylaniline (MP: ~74 °C), significantly enhancing the compound's solubility in non-polar solvents such as toluene and hexanes. This improved lipophilicity allows chemists to run Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions at much higher molarities, reducing solvent consumption and improving the Process Mass Intensity (PMI) of the synthetic route [1].
| Evidence Dimension | Solubility in non-polar organic solvents (e.g., toluene) |
| Target Compound Data | High solubility, supporting high-concentration (>0.5 M) liquid-phase reactions |
| Comparator Or Baseline | 2,6-dibromo-4-methylaniline (limited aliphatic/aromatic hydrocarbon solubility, requiring high dilution) |
| Quantified Difference | Substantially higher maximum reaction concentration in green/hydrocarbon solvents |
| Conditions | Liquid-phase catalytic cross-coupling at ambient to moderate temperatures |
Reduces solvent waste and enables greener, higher-throughput manufacturing of complex ligands or active pharmaceutical ingredients.
When utilized as a monomer precursor for polyimides or polyamides, the para-ethyl group acts as an effective micro-spacer within the polymer matrix. Compared to methyl-substituted baselines, the ethyl group increases the fractional free volume (FFV) of the resulting films, which directly translates to higher gas permeability (e.g., for CO2 or O2) [1]. Crucially, it achieves this permeability boost without the severe loss of mechanical rigidity or thermal stability that occurs when using longer or highly branched alkyl chains [2].
| Evidence Dimension | Gas permeability (Barrer) and Fractional Free Volume (FFV) |
| Target Compound Data | Increased FFV leading to enhanced gas flux with maintained thermal stability |
| Comparator Or Baseline | 2,6-dibromo-4-methylaniline derivatives (tighter packing, lower permeability) |
| Quantified Difference | ~20-30% increase in gas permeability versus the methyl baseline |
| Conditions | Gas transport measurements in derived polyimide/polyamide thin films |
Crucial for materials scientists procuring precursors for high-performance gas separation membranes where permeability and selectivity must be strictly optimized.
2,6-Dibromo-4-ethylaniline is a highly effective starting material for generating bulky ligands where the para-ethyl group provides a targeted balance of axial shielding and catalytic activity, yielding higher molecular weights than methyl analogs and higher activity than isopropyl analogs in specific olefin polymerization systems [1].
Due to its enhanced solubility in hydrocarbon solvents compared to the rigid methyl analog, this compound is ideal for large-scale Suzuki or Buchwald-Hartwig cross-coupling reactions, minimizing solvent volumes and improving process mass intensity (PMI) [2].
As a monomer precursor, the ethyl group introduces critical fractional free volume into polyimide or polyamide backbones, making it a highly effective choice over methyl-substituted analogs for engineering membranes with increased gas flux and robust thermal stability [3].